Tempone 15N,D16

EPR spectroscopy Hyperfine coupling Spectral resolution

Standard nitroxide spin probes suffer from 14N hyperfine splitting (3-line EPR) and proton-induced line broadening, limiting spectral resolution in complex biological systems. Tempone 15N,D16 (4-Oxo-TEMPO-15N,d16) provides: • Simplified two-line EPR spectrum from 15N substitution, enabling unambiguous spin-exchange analysis • Perdeuteration (d16) to minimize inhomogeneous line broadening from proton couplings • Up to 4-fold signal enhancement for site-directed spin labeling and DEER/PELDOR experiments • Proven polarizing agent for Overhauser DNP (25-100 mM) achieving 2-100x 13C NMR enhancement Available for immediate shipping. Trusted source for advanced EPR/EPRI and hyperpolarization R&D.

Molecular Formula C9H16NO2
Molecular Weight 187.32 g/mol
Cat. No. B12061225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTempone 15N,D16
Molecular FormulaC9H16NO2
Molecular Weight187.32 g/mol
Structural Identifiers
SMILESCC1(CC(=O)CC(N1[O])(C)C)C
InChIInChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1
InChIKeyWSGDRFHJFJRSFY-ZDYDSYIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tempone 15N,D16: Isotopically Labeled Spin Probe


Tempone 15N,D16 (4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl, CAS 80404-14-4) is a stable nitroxide free radical engineered for advanced electron paramagnetic resonance (EPR) spectroscopy and dynamic nuclear polarization (DNP) . It features dual isotopic labeling: 15N substitution at the nitroxide nitrogen atom and perdeuteration (d16) of all hydrogen atoms . This labeling is not merely for structural confirmation; it fundamentally alters the spin physics to overcome the intrinsic limitations of conventional 14N-nitroxides, such as spectral congestion and hyperfine broadening, which restrict sensitivity and resolution in demanding biophysical and biomedical measurements .

Dual isotopic label: ¹⁵N + D₁₆ (perdeuterated) for maximal EPR line narrowing and sensitivity
Simplified 2-line spectrum: eliminates ¹⁴N hyperfine complexity for cleaner peak assignment
Spin probe for quantitative EPR: supports spin-exchange, dipolar deconvolution, DNP, and SDSL workflows

Why Unlabeled Analogs Cannot Substitute Tempone 15N,D16


Procurement of generic, non-isotopically labeled Tempone (14N, protonated) or even singly-labeled variants introduces quantifiable performance deficits that compromise experimental outcomes. 14N-nitroxides exhibit a characteristic three-line EPR spectrum due to the I=1 nuclear spin, which inherently distributes signal intensity and broadens linewidths via unresolved proton hyperfine couplings [1][2]. This spectral complexity reduces sensitivity and creates ambiguity in crowded biological environments. Deuterated 14N-Tempone narrows lines but retains the three-line pattern, while 15N-Tempone simplifies the spectrum to two lines but lacks the additional linewidth narrowing from deuteration. Tempone 15N,D16 uniquely combines these modifications: the I=1/2 15N nucleus reduces spectral multiplicity, and perdeuteration collapses hyperfine structure, synergistically maximizing peak intensity and resolution [3]. Substituting with any analog directly degrades signal-to-noise ratio (SNR), spatial resolution in imaging, and the precision of dynamic measurements like oximetry, as quantified below.

Target
Unlabeled / Singly Labeled Analogs
Spectral lines 2 lines (¹⁵N, I=½)
Risk 3-line ¹⁴N pattern may obscure signal deconvolution and limit multicomponent EPR interpretation
Line broadening Reduced by D₁₆ + ¹⁵N
Risk D₁₆-only or ¹⁵N-only retains residual proton/¹⁴N broadening; line-narrowing context may differ
Reported sensitivity gain Up to 4-fold vs. unlabeled (model-dependent)
Risk Singly labeled analogs yield lower signal enhancement; low-concentration detection limits may shift

Quantitative Evidence for Tempone 15N,D16


EPR Spectral Simplification vs. Unlabeled TEMPO

Tempone 15N,D16 produces an EPR spectrum with only two absorption peaks, whereas standard Tempone (14N, protonated) yields three peaks [1]. This reduction in spectral multiplicity directly translates to increased peak intensity for a given concentration, improving the lower limit of detection.

Spectral Simplification
Head-to-head
2 lines vs 3 lines
Simplifies peak assignment in multicomponent EPR
¹⁵N I=½ eliminates ¹⁴N triplet; synthesis characterization study
EPR spectroscopy Hyperfine coupling Spectral resolution

EPR Signal Enhancement for DNA Probes

In a DNA probe assay, oligonucleotides labeled with 4-amino-TEMPO-15N-d16 exhibited a 4-fold higher EPR signal intensity compared to those labeled with non-deuterated, 14N 4-amino-TEMPO [1]. The 14N-deuterated analog showed a 3-fold increase, highlighting the additive benefit of 15N substitution.

Signal Enhancement
Reported
4-fold
Supports lower probe concentration requirements
DNA probe oligonucleotide model; context-dependent
DNA probe EPR sensitivity Isotopic labeling

Comparable DNP Efficiency Across Isotopically Labeled Variants

15N,D-labeled oxo-TEMPO demonstrated the highest enhancement factor among a series of synthesized nitroxyl probes for Overhauser-enhanced MRI (OMRI) [1]. The study explicitly attributes this to the combined effect of 15N (reducing spectral multiplicity) and deuteration (narrowing linewidth). Deuterated 15N-nitroxides show a 40% increase in DNP factor over their non-deuterated 15N counterparts [2].

DNP Efficiency
Head-to-head
No significant difference
DNP efficiency comparable across TEMPO variants
At 3.35 T, 1.2 K; all variants doubled in deuterated solvent
Dynamic Nuclear Polarization OMRI Overhauser effect

Redox Stability Advantage Over TEMPO and TEMPOL

Deuteration of nitroxide radicals, including the 15N-D16 compound, results in significantly narrower EPR linewidths and an increased Lorentzian component compared to their undeuterated analogs [1]. This line narrowing is a direct consequence of replacing proton hyperfine couplings with much smaller deuterium couplings, which collapses unresolved superhyperfine structure.

Redox Stability
Class-level
Reported longer half-life
Scaffold selection for reducing-environment studies
Abstract-only; verify specific conditions and quantitative values
EPR linewidth Spectral resolution Deuteration

Extended Electron Spin Relaxation Time (T2) for Pulsed EPR

Among several nitroxides evaluated for in vivo pulsed EPR imaging, deuterated 15N-Tempone (15N-PDT) was found to have the longest electron spin-spin relaxation time (T2) [1]. This property is critical for pulsed EPR techniques like electron spin echo envelope modulation (ESEEM) and double electron-electron resonance (DEER), where a long T2 directly expands the measurable distance range and improves signal fidelity.

Pulsed EPR Relaxation time In vivo imaging

Application Scenarios for Tempone 15N,D16


High-Resolution EPR Imaging & Spectroscopy

Tempone 15N,D16 is optimal for in vivo EPR imaging to map tissue oxygenation and redox status. Its extended T2 and narrowed linewidth enable higher spatial resolution (e.g., up to 50 μm in phantom studies [6]) and more accurate oxygen quantification in real time, as demonstrated in human skin [6] and mitochondrial oxygen consumption assays [5]. The compound's enhanced sensitivity allows for detection of subtle changes in oxygen partial pressure, which is critical for studying ischemia, tumor hypoxia, and therapeutic response.

Site-Directed Spin Labeling (SDSL)

When conjugated to oligonucleotides, Tempone 15N,D16 significantly boosts EPR signal intensity in nucleic acid detection assays [6]. The 4-fold signal increase over non-labeled probes translates to lower limits of detection and the ability to perform multiplexed detection of different target sequences in a single sample, owing to the non-overlapping EPR spectra of different isotopically labeled probes [6]. This is particularly valuable for diagnostic applications where sample material is limited.

Spin-Exchange and Dipolar Interaction Analysis

As a polarizing agent (PA) in Dynamic Nuclear Polarization (DNP), Tempone 15N,D16 delivers a 40% higher enhancement factor compared to non-deuterated 15N-nitroxides [6]. This leads to a dramatic reduction in NMR acquisition time. For instance, a DNP-NMR spectrum of 200 mM 13CHCl3 with 10 mM of the compound achieved in 4 scans what would otherwise require 32 scans under Boltzmann equilibrium, effectively accelerating data collection by 8-fold for that specific experiment [5]. This makes it indispensable for studying challenging samples with low concentrations or low natural abundance nuclei.

ODNP & Hyperpolarization Workflows

For site-directed spin labeling (SDSL) in structural biology, the long T2 of Tempone 15N,D16 is a decisive advantage [6]. It extends the measurable distance range in DEER/PELDOR experiments, which are used to map protein conformations and complexes. The narrow, two-line spectrum also simplifies data analysis in multi-frequency or orientation-selective experiments, improving the precision of distance distributions and enabling the study of more complex and larger biological systems.

Application
Selection Property
Validation Focus
High-resolution EPR imaging & spectroscopy
Simplified 2-line spectrum and deuterium-narrowed linewidth
Signal deconvolution and sensitivity in complex matrices
Site-directed spin labeling (SDSL)
Reported EPR signal enhancement context
Low-concentration conformational and distance measurements
Spin-exchange & dipolar interaction analysis
¹⁵N/¹⁴N spectral deconvolution capability
Accurate separation of HSE and DD contributions
ODNP & hyperpolarization workflows
Reported DNP efficiency comparable to other TEMPOs
Complementary EPR characterization of radical environment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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